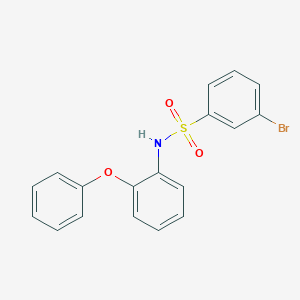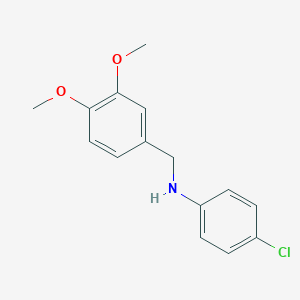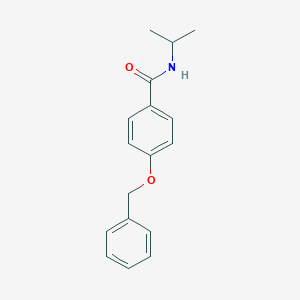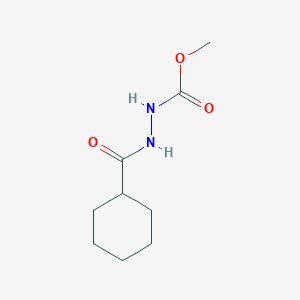
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide, also known as BPPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPB is a sulfonamide derivative that belongs to the class of arylsulfonamides. It is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). BPPB has been found to possess various biological activities, which makes it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is not fully understood, but it is believed to act by inhibiting the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes, including acid-base balance, respiration, and bone resorption. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to selectively inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and inhibit the production of pro-inflammatory cytokines. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to inhibit the activity of CA IX and CA XII, which are overexpressed in various cancer cells. This inhibition leads to a decrease in intracellular pH, which in turn leads to apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has several advantages for use in lab experiments. It is a white crystalline solid that is soluble in organic solvents such as DMSO and DMF. This makes it easy to dissolve in various solvents and use in various assays. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has also been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties, which makes it a promising candidate for use in scientific research.
However, there are also some limitations to the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in lab experiments. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide is a sulfonamide derivative, which means that it may have potential side effects on the body. It is important to use 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide with caution and follow the appropriate safety protocols when handling the compound.
Orientations Futures
There are several future directions for the use of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in scientific research. One potential application is in cancer therapy. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in cancer therapy.
Another potential application is in the treatment of inflammatory diseases. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the efficacy and safety of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in the treatment of inflammatory diseases.
In addition, 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide may have potential applications in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders. Further studies are needed to explore the potential uses of 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in these areas.
Méthodes De Synthèse
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide can be synthesized by the reaction of 2-phenoxyaniline with 3-bromo benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is then purified by recrystallization to obtain 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide in its pure form.
Applications De Recherche Scientifique
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-angiogenic properties. 3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C18H14BrNO3S |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
3-bromo-N-(2-phenoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C18H14BrNO3S/c19-14-7-6-10-16(13-14)24(21,22)20-17-11-4-5-12-18(17)23-15-8-2-1-3-9-15/h1-13,20H |
Clé InChI |
PVEHVKQWEJITJD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
![4-[(3-Bromobenzyl)amino]-1-butanol](/img/structure/B262743.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]butan-1-ol](/img/structure/B262745.png)

![1-[4-(3-chlorophenyl)-5-(5-nitro-2-furyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B262754.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
![Methyl 2-[(4-tert-butylphenoxy)acetyl]hydrazinecarboxylate](/img/structure/B262769.png)
![5-Benzyl-2-{[(4-bromophenoxy)acetyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B262771.png)

![4-chloro-N-(2-{[(4-chlorophenyl)sulfonyl]amino}cyclohexyl)benzenesulfonamide](/img/structure/B262773.png)
